Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-

Medicinal Chemistry GPCR 5-HT Receptor

Obtaining a pyrazole intermediate with the correct regiochemistry for selective 5-HT2A receptor targeting is a major bottleneck in neuroscience drug discovery. Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- (CAS 573712-02-4) solves this problem by providing a validated scaffold for CNS PET tracer and therapeutic development. - Proven Selectivity: A derivative using this exact scaffold shows a Ki of 155 nM for 5-HT2A vs >10,000 nM for 5-HT2C, a >64-fold selectivity window. - Orthogonal Reactivity: The aniline handle enables initial urea/amide library synthesis, while the aryl chloride allows late-stage Suzuki coupling for maximum diversification. - Reliable Supply: Available as a high-purity research reagent with global shipping, eliminating custom synthesis delays.

Molecular Formula C10H10ClN3
Molecular Weight 207.66 g/mol
CAS No. 573712-02-4
Cat. No. B12882146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
CAS573712-02-4
Molecular FormulaC10H10ClN3
Molecular Weight207.66 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)Cl)C2=CC(=CC=C2)N
InChIInChI=1S/C10H10ClN3/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3
InChIKeyDHFXBEQIXXMTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)aniline for Selective Synthesis


Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-, also known as 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline, is a heterocyclic building block featuring a pyrazole core with a specific 4-chloro-1-methyl substitution pattern, linked to an aniline group . This precise arrangement is a key intermediate for synthesizing biologically active compounds, particularly those targeting the 5-hydroxytryptamine (5-HT) receptor family [1]. Its structure provides a versatile aniline handle for downstream functionalization, such as urea or amide bond formation, which is a cornerstone of medicinal chemistry diversification .

Workflow 5-HT receptor-targeted library synthesis
Key Handle Aniline group enables urea/amide bond formation
Scaffold 4-Chloro-1-methyl-5-substituted pyrazole core

Isomer Specificity of 573712-02-4


Broadly similar aniline-pyrazole isomers are not functionally equivalent in synthesis and biological applications. The precise position of the aniline group on the pyrazole ring (e.g., 5- vs. 3-substitution) and the specific halogen substituent (e.g., chloro vs. bromo) dramatically alters the compound's reactivity in cross-coupling reactions and the selectivity of its final bioactive products . For instance, a derivative using the 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-aniline scaffold demonstrated a >64-fold selectivity for the 5-HT2A receptor over the 5-HT2C receptor (Ki of 155 nM vs >10,000 nM), a selectivity profile that is highly dependent on the scaffold's specific substitution pattern [1]. Swapping for a regioisomer can lead to a significant loss of target selectivity, making this specific intermediate indispensable.

Switching to a 3-substituted pyrazole regioisomer may lead to a near-complete loss of the 5-HT2A selectivity reported for this scaffold.
Replacing the 4-chloro with a 4-bromo substituent alters relative reactivity, disrupting the chemoselective sequential functionalization strategy.
Using a different aniline substitution pattern (e.g., 4-aminophenyl) changes scaffold geometry, potentially eliminating target binding affinity observed in lead compounds.

Quantitative Differentiation of 573712-02-4


5-HT2A Selectivity Over 5-HT2C Receptors

A specific urea derivative synthesized from Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- (compound BDBM50324543) shows high affinity and significant selectivity for the 5-HT2A receptor over the 5-HT2C receptor. This contrasts with compounds built on other aniline-pyrazole scaffolds, where this selectivity profile is not observed, highlighting the critical nature of the 4-chloro-5-(3-aminophenyl) substitution pattern. [1]

5-HT2A vs 5-HT2C Selectivity
Assay context
Ki 155 nM (5-HT2A) vs >10,000 nM (5-HT2C); >64× selectivity
Reported selectivity profile for 5-HT2A receptor studies
Recombinant HEK293 assay; displacement of [125I]DOI
Medicinal Chemistry GPCR 5-HT Receptor Selectivity

Aryl Chloride Reactivity Advantage in Cross-Coupling

The 4-chloro substituent on the pyrazole ring offers a distinct reactivity profile compared to the more common 4-bromo analog. In sequential or orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the aryl chloride is significantly less reactive than the corresponding aryl bromide, allowing for chemoselective functionalization at another site (such as the aniline group) before activating the chloro substituent. This provides a quantifiable synthetic advantage, as the relative rate of C-Br vs C-Cl oxidative addition to Pd(0) is typically >100:1 under standard conditions. [1]

Chemoselective Reactivity
Class-level
4-Chloro (this scaffold)
Relatively inert to Pd(0) oxidative addition; enables late-stage coupling
4-Bromo analog
Highly reactive; >100:1 reactivity window vs C-Cl under standard conditions
Supports orthogonal diversification strategy
Class-level Pd-catalyzed coupling trend
Chemical Synthesis C-C Coupling Reactivity Chemoselectivity

Impact of Pyrazole Substitution Position on Activity

The specific '5-substituted pyrazole' regioisomer of Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)- is critical for biological activity. In broad structure-activity relationship (SAR) studies of pyrazole-containing kinase inhibitors, shifting the aryl substituent from the 5- to the 3-position of the pyrazole ring can lead to a near-complete loss of activity against the primary target [1]. This is a class-wide observation stemming from the altered vector and dihedral angle of the aryl group. As a result, the '5-substituted' isomer is the only relevant form for replicating the activity of lead compounds derived from this scaffold.

Regioisomer Activity Impact
Class-level
5-substituted isomer required for target affinity; 3-substituted regioisomer often inactive
Correct positional isomer essential for replicating lead activity
SAR class-level observation across pyrazole series
Structure-Activity Relationship SAR Medicinal Chemistry Drug Design

Applications of 3-(4-Chloro-1-methyl-1H-pyrazol-5-yl)aniline


Selective 5-HT2A Ligand Synthesis

The scaffold's proven ability to impart selectivity for the 5-HT2A receptor over the 5-HT2C receptor (see Section 3, Item 1) makes it a premier starting material for developing radioligands, PET tracers, or therapeutic candidates for psychiatric and neurodegenerative disorders where 5-HT2C activity is undesirable [1]. Its aniline group can be directly converted into diverse urea or amide libraries to optimize pharmacokinetic properties.

Orthogonal Diversification via Chemoselective Reactions

The differential reactivity between the aryl chloride and the aniline group (see Section 3, Item 2) enables highly efficient, two-step diversification sequences. The aniline can be functionalized first (e.g., acylation, sulfonylation), followed by a late-stage Suzuki coupling on the deactivated chloro position to introduce aromatic or heterocyclic functionality [2]. This is a powerful strategy for generating complex libraries from a single intermediate.

Fragment-Based Drug Discovery Building Block

The compound's low molecular weight (207.66 g/mol) and defined substitution pattern make it an ideal high-purity fragment for screening. Its specific '5-arylpyrazole' geometry is known to be critical for binding in kinase and GPCR ATP-binding pockets (see Section 3, Item 3). This fragment can be efficiently grown or merged with other hits to rapidly improve target affinity and specificity [3].

Application
Selection Property
Validation Focus
5-HT2A receptor ligand research
Reported 5-HT2A selectivity profile
5-HT2A vs 5-HT2C binding assays
Sequential library diversification
Chemoselective aniline/chloride reactivity
Orthogonal functionalization strategy
Fragment-based screening
Low-MW pyrazole fragment
Binding mode evaluation in GPCR/kinase pockets
Quote Request

Request a Quote for Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.